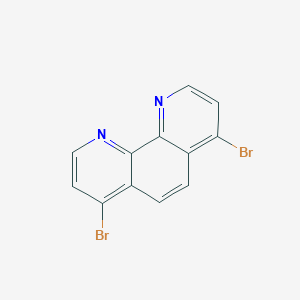

4,7-Dibromo-1,10-phenanthroline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dibromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZAIDYHEKUXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464571 | |

| Record name | 4,7-dibromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156492-30-7 | |

| Record name | 4,7-dibromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,7-Dibromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for 4,7-Dibromo-1,10-phenanthroline, a crucial building block in the development of novel therapeutic agents, functional materials, and catalytic systems. Due to the challenges associated with direct selective bromination of the 1,10-phenanthroline core, a multi-step synthetic approach is the most viable and widely reported method. This guide focuses on the synthesis via a key intermediate, 4,7-dichloro-1,10-phenanthroline, and explores potential alternative routes.

Core Synthesis Pathway: From 1,10-Phenanthroline to this compound

The most established synthetic route to this compound involves a three-step process starting from the readily available 1,10-phenanthroline. This pathway proceeds through the formation of 1,10-phenanthroline-4,7-dione and subsequent conversion to 4,7-dichloro-1,10-phenanthroline, which then undergoes a halogen exchange reaction.

Figure 1: Overview of the primary synthesis pathway for this compound.

Step 1: Synthesis of 1,10-Phenanthroline-4,7-dione

The initial step involves the oxidation of 1,10-phenanthroline to form 1,10-phenanthroline-4,7-dione. This transformation is a critical precursor for the introduction of substituents at the 4 and 7 positions.

Experimental Protocol:

A common method for this oxidation utilizes a mixture of nitric acid and sulfuric acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,10-phenanthroline.

-

Reagent Addition: Carefully add a mixture of concentrated sulfuric acid and fuming nitric acid to the flask.

-

Reaction Conditions: Heat the mixture at a specific temperature (e.g., 170°C) for a defined period (e.g., 4 hours).

-

Work-up: After cooling, the reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and then recrystallized from a suitable solvent, such as acetic acid, to yield pure 1,10-phenanthroline-4,7-dione.

| Reactant/Reagent | Molar Ratio | Typical Yield | Reference |

| 1,10-Phenanthroline | 1 | ~70-80% | [1] |

| Fuming Nitric Acid | Excess | ||

| Concentrated Sulfuric Acid | Excess |

Step 2: Synthesis of 4,7-Dichloro-1,10-phenanthroline

The dione intermediate is then converted to the corresponding dichloro derivative. This is a crucial step as the chlorine atoms can be subsequently substituted.

Experimental Protocol:

This chlorination is typically achieved using phosphoryl chloride (POCl₃).

-

Reaction Setup: In a flask fitted with a reflux condenser, suspend 1,10-phenanthroline-4,7-dione in phosphoryl chloride.

-

Reaction Conditions: Reflux the mixture for a specified time (e.g., 4 hours).

-

Work-up: After cooling, the excess phosphoryl chloride is removed under reduced pressure. The residue is then carefully treated with ice water.

-

Neutralization and Isolation: The acidic solution is neutralized with a base (e.g., ammonia or sodium carbonate), leading to the precipitation of the product. The solid is collected by filtration.

-

Purification: The crude 4,7-dichloro-1,10-phenanthroline is washed with water and can be further purified by recrystallization from a suitable solvent like ethanol.

| Reactant/Reagent | Molar Ratio | Typical Yield | Reference |

| 1,10-Phenanthroline-4,7-dione | 1 | >90% | [1] |

| Phosphoryl Chloride | Excess |

Step 3: Synthesis of this compound via Halogen Exchange

The final step involves the conversion of the 4,7-dichloro-1,10-phenanthroline to the desired this compound. This is achieved through a halogen exchange reaction, often referred to as an aromatic Finkelstein-type reaction.

Figure 2: Halogen exchange reaction for the synthesis of this compound.

Experimental Protocol:

While a specific protocol for this exact transformation is not extensively detailed in readily available literature, a feasible approach involves heating the dichloro-precursor with a bromide source at elevated temperatures.

-

Reaction Setup: Place 4,7-dichloro-1,10-phenanthroline in a high-pressure reaction vessel.

-

Reagent Addition: Add a significant excess of a brominating agent, such as hydrobromic acid (HBr) or a bromide salt like sodium bromide in a high-boiling solvent.

-

Reaction Conditions: Heat the mixture to a high temperature (e.g., 150-200°C) for an extended period. The progress of the reaction should be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After cooling, the reaction mixture is diluted with water and neutralized with a base. The precipitated product is collected by filtration.

-

Purification: The crude product is washed with water and purified by column chromatography or recrystallization to obtain pure this compound.

| Reactant/Reagent | Molar Ratio | Expected Yield |

| 4,7-Dichloro-1,10-phenanthroline | 1 | Moderate to Good |

| Hydrobromic Acid or Bromide Salt | Large Excess |

Note: The yield for this step is expected to be moderate to good, but optimization of reaction conditions (temperature, time, and concentration of the bromide source) is likely necessary.

Alternative Synthetic Approaches

While the pathway through the dichloro-intermediate is the most documented, other potential routes to 4,7-disubstituted phenanthrolines exist.

Synthesis from Substituted o-Phenylenediamines

An alternative strategy involves the construction of the phenanthroline ring system from appropriately substituted o-phenylenediamines. This approach offers the advantage of introducing the desired substituents at an early stage. For the synthesis of this compound, this would conceptually involve a Skraup or Doebner-von Miller reaction with a dibrominated o-phenylenediamine derivative. However, the synthesis of the required starting materials can be challenging and may involve multiple steps.

Figure 3: Conceptual alternative synthesis via the Skraup or Doebner-von Miller reaction.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,10-Phenanthroline-4,7-dione | C₁₂H₆N₂O₂ | 210.19 | >300 |

| 4,7-Dichloro-1,10-phenanthroline | C₁₂H₆Cl₂N₂ | 249.10 | 252-254 |

| This compound | C₁₂H₆Br₂N₂ | 337.99 | 235-238 |

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 1,10-phenanthroline. The key steps involve the formation of 1,10-phenanthroline-4,7-dione, its subsequent chlorination to 4,7-dichloro-1,10-phenanthroline, and a final halogen exchange reaction to yield the target compound. While alternative methods exist in principle, the detailed experimental protocols and yields for these routes are less established. For researchers and professionals in drug development, the pathway via the dichloro-intermediate provides a robust and scalable method for accessing this important synthetic building block. Further optimization of the final halogen exchange step could lead to improved overall yields and efficiency.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4,7-Dibromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dibromo-1,10-phenanthroline is a halogenated derivative of 1,10-phenanthroline, a well-known heterocyclic organic compound. The introduction of bromine atoms at the 4 and 7 positions significantly influences its electronic properties, making it a valuable building block in various fields of chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and insights into its applications.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₆Br₂N₂ | [1] |

| Molecular Weight | 338.00 g/mol | [1] |

| Appearance | White to yellow powder or crystals | [2][3] |

| Melting Point | 236 °C | [4] |

| CAS Number | 156492-30-7 | [1][5] |

Solubility Profile

Spectral Properties

The spectral data of this compound are crucial for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides key information about the arrangement of protons on the aromatic rings. While a detailed spectrum with coupling constants is not consistently published, the expected chemical shifts are influenced by the deshielding effect of the nitrogen atoms and the electron-withdrawing nature of the bromine atoms. The protons on the phenanthroline ring system typically resonate in the aromatic region (7.0-9.5 ppm).[7][8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms in the heterocyclic rings will show distinct chemical shifts, with those bonded to nitrogen and bromine atoms appearing at different fields due to their electronic environments.[9]

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of 1,10-phenanthroline derivatives is characterized by intense π-π* transitions. For the parent 1,10-phenanthroline, absorption peaks are observed around 232 nm.[10] The introduction of bromine atoms at the 4 and 7 positions is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrational modes include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the phenanthroline core, and C-Br stretching. The C=N stretching vibrations are typically observed in the 1500-1650 cm⁻¹ region.[11][12]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of 1,10-phenanthroline. A detailed experimental protocol is outlined below.[13][14]

Materials:

-

1,10-phenanthroline monohydrate

-

Bromine

-

Sulfur dichloride (SCl₂)

-

Pyridine

-

1-Chlorobutane

-

Chloroform

-

Acetone

-

Silica gel for column chromatography

Procedure:

-

A mixture of 1,10-phenanthroline monohydrate, sulfur dichloride, and pyridine is refluxed in 1-chlorobutane.

-

Bromine is added dropwise to the refluxing mixture.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of chloroform and acetone as the eluent.

-

The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a solid.

The workflow for the synthesis and purification of this compound can be visualized as follows:

Applications and Biological Relevance

This compound serves as a versatile ligand in coordination chemistry, forming stable complexes with a variety of metal ions. These complexes have found applications in catalysis, and as luminescent materials.[3]

In the context of drug development and life sciences, phenanthroline derivatives are known for their potential biological activities, including antimicrobial and anticancer properties.[15][16] The planar structure of the phenanthroline ring allows for intercalation into DNA, a mechanism that is often exploited in the design of therapeutic agents.[15] While specific signaling pathways directly modulated by this compound are not extensively documented, the parent compound, 1,10-phenanthroline, has been shown to induce the activity of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key regulator of cellular responses to low oxygen levels.[17]

The general mechanism of HIF-1α activation involves its stabilization and translocation to the nucleus, where it forms a heterodimer with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. These genes are involved in crucial processes such as angiogenesis, glucose metabolism, and cell survival. The induction of HIF-1α by 1,10-phenanthroline is thought to occur through its ability to chelate iron, which is a cofactor for the prolyl hydroxylases that target HIF-1α for degradation under normoxic conditions.

A simplified representation of the HIF-1 signaling pathway, which can be influenced by phenanthroline compounds, is shown below:

Conclusion

This compound is a compound with a rich chemical profile and significant potential for a range of applications. Its well-defined physicochemical properties, coupled with its synthetic accessibility, make it an attractive molecule for researchers in coordination chemistry, materials science, and medicinal chemistry. Further exploration of its biological activities and the elucidation of its specific interactions with cellular signaling pathways will undoubtedly open up new avenues for its use in drug discovery and development.

References

- 1. This compound | C12H6Br2N2 | CID 11393583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 156492-30-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,10-Phenanthroline, 4,7-dibroMo- CAS#: 156492-30-7 [m.chemicalbook.com]

- 5. CAS 156492-30-7: 1,10-Phenanthroline, 4,7-dibromo- [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. 1,10-Phenanthroline, 4,7-dibroMo-(156492-30-7) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. search.nfdi4chem.de [search.nfdi4chem.de]

- 10. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The biological actions of 1,10-phenanthroline and 2,2'-bipyridine hydrochlorides, quaternary salts and metal chelates and related compounds. 1. Bacteriostatic action on selected gram-positive, gram-negative and acid-fast bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of chemical compounds that induce HIF-1alpha activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4,7-Dibromo-1,10-phenanthroline: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,7-Dibromo-1,10-phenanthroline, a key building block in the synthesis of novel therapeutic agents and research tools. This document details its chemical and physical properties, provides a synthesis protocol, and explores its applications in drug development, with a focus on its role as a ligand in metal-based anticancer and antiprotozoal drugs. The guide also outlines experimental protocols for evaluating the biological activity of its derivatives and discusses their mechanisms of action, including DNA interaction and enzyme inhibition.

Introduction

1,10-Phenanthroline and its derivatives are a class of rigid, planar heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their ability to chelate a wide variety of metal ions has led to the development of novel complexes with diverse applications. The introduction of bromine atoms at the 4 and 7 positions of the phenanthroline scaffold, yielding this compound, significantly influences its electronic properties and provides reactive sites for further functionalization. This makes it a versatile precursor for the synthesis of complex molecules with tailored biological activities.

Chemical and Physical Properties

The core data for this compound is summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 156492-30-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₆Br₂N₂ | [1][2][4][5] |

| Molecular Weight | 338.00 g/mol | [2][4][5] |

| Appearance | White to very pale yellow powder or crystals | [2][3] |

| Melting Point | 236 °C | [2][4] |

| Purity | Typically >98.0% (HPLC) | [2][3] |

Synthesis of this compound

While various methods exist for the synthesis of brominated 1,10-phenanthrolines, a common approach involves the direct bromination of 1,10-phenanthroline. The following is a representative, though not exhaustive, synthetic scheme.

Experimental Protocol: Synthesis of Brominated 1,10-Phenanthrolines

A general method for the bromination of 1,10-phenanthroline involves the use of a brominating agent in the presence of a catalyst. For instance, a novel and efficient synthesis of various brominated 1,10-phenanthrolines, including di- and tri-substituted derivatives, has been reported using sulfur dichloride (SCl₂) as a catalyst.[6]

Materials:

-

1,10-phenanthroline monohydrate

-

Sulfur dichloride (SCl₂)

-

Pyridine

-

Bromine

-

1-Chlorobutane (solvent)

-

Sodium hydroxide (for workup)

-

Silica gel for column chromatography

-

Chloroform and acetone for elution

Procedure:

-

A mixture of 1,10-phenanthroline monohydrate, sulfur dichloride, pyridine, and bromine in 1-chlorobutane is refluxed.

-

The reaction mixture is then worked up with aqueous sodium hydroxide.

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of chloroform and chloroform/acetone.

Note: The specific substitution pattern (e.g., 3,8- vs. 4,7-) is influenced by reaction conditions and the starting materials. For the specific synthesis of this compound, modifications to this general procedure or alternative synthetic routes, such as those starting from 4,7-dihydroxy-1,10-phenanthroline, may be employed.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of compounds with potential therapeutic applications, primarily as ligands in metal complexes. The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups, allowing for the fine-tuning of the pharmacological properties of the resulting molecules.

Anticancer and Antiprotozoal Agents

Metal complexes of 1,10-phenanthroline and its derivatives have demonstrated significant potential as anticancer and antiprotozoal agents. The planar phenanthroline ligand can intercalate into DNA, while the coordinated metal ion can participate in redox reactions, generating reactive oxygen species (ROS) that induce cellular damage.

A series of novel 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei.[3] These compounds exhibited promising antiprotozoal activity with IC₅₀ values in the sub-micromolar to micromolar range.[3]

The cytotoxicity of various metal complexes containing substituted phenanthroline ligands has been evaluated against a range of cancer cell lines. For instance, copper(II) complexes with 1,10-phenanthroline have been shown to be potent inhibitors of proteasome activity in cancer cells, leading to apoptosis.[7][8] The inclusion of the phenanthroline ligand appears to facilitate the uptake of the metal ion into tumor cells.[7][8]

Table of Cytotoxicity Data for Phenanthroline-based Complexes

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| [Cu(phen)(mal)]·2H₂O | A-498 (human kidney carcinoma) | ~5 | [9] |

| [Cu(phen)(mal)]·2H₂O | Hep-G2 (human hepatoma) | ~10 | [9] |

| [Mn(phen)(mal)]·2H₂O | A-498 (human kidney carcinoma) | ~15 | [9] |

| [Mn(phen)(mal)]·2H₂O | Hep-G2 (human hepatoma) | ~25 | [9] |

| [Ag₂(phen)₃(mal)]·2H₂O | A-498 (human kidney carcinoma) | ~2 | [9] |

| [Ag₂(phen)₃(mal)]·2H₂O | Hep-G2 (human hepatoma) | ~5 | [9] |

| [VO(chrys)phenCl] | A549 (human lung cancer) | ~28.9 (24h) | [10] |

| [Pt(η¹-C₂H₄OMe)(DMSO)(phen)]⁺ | Various cancer cell lines | Generally < 10 (48h) | [11] |

Note: This table presents a selection of data for various phenanthroline-metal complexes to illustrate their cytotoxic potential. The specific ligand is not always this compound, but the data is representative of the activity of this class of compounds.

Mechanism of Action

The biological activity of this compound derivatives, particularly as metal complexes, is often multifaceted. The primary proposed mechanisms of action include DNA interaction and enzyme inhibition.

DNA Interaction

The planar aromatic structure of the phenanthroline ligand allows it to interact with DNA, primarily through intercalation between base pairs. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The specific substitutions on the phenanthroline ring can influence the binding affinity and mode of interaction.

Experimental Protocol: DNA Binding Studies

A common method to study the interaction of these compounds with DNA is through UV-Visible and fluorescence spectroscopy.

UV-Visible Spectroscopy:

-

Prepare a solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl).

-

Record the UV-Vis spectrum of a fixed concentration of the phenanthroline derivative or its metal complex.

-

Titrate the compound solution with increasing concentrations of ct-DNA and record the spectrum after each addition.

-

Analyze the changes in the absorption spectrum (hypochromism or hyperchromism and red or blue shifts) to determine the binding mode and calculate the binding constant (Kₐ).[12]

Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay):

-

Prepare a solution of ct-DNA and ethidium bromide (EtBr), which fluoresces upon intercalation into DNA.

-

Record the fluorescence emission spectrum of the DNA-EtBr adduct.

-

Add increasing concentrations of the test compound and record the decrease in fluorescence intensity.

-

The quenching of fluorescence indicates the displacement of EtBr by the test compound, suggesting an intercalative binding mode. The Stern-Volmer quenching constant (Kₛᵥ) can be calculated to quantify the quenching efficiency.[13]

Enzyme Inhibition

Metal complexes of phenanthroline derivatives can also exert their cytotoxic effects by inhibiting the activity of key cellular enzymes. A notable target is the proteasome, a multi-protein complex responsible for degrading damaged or unnecessary proteins. Inhibition of the proteasome leads to the accumulation of these proteins, triggering apoptosis. Copper complexes of 1,10-phenanthroline have been shown to be effective proteasome inhibitors.[7][8]

Signaling Pathways and Experimental Workflows

The precise signaling pathways affected by this compound and its derivatives are still under investigation and are likely dependent on the specific compound and cellular context. However, based on their known mechanisms of action, several key pathways are implicated.

Diagram: Proposed Mechanism of Action for Phenanthroline-Metal Complexes

Caption: Proposed mechanism of action for phenanthroline-metal complexes.

Suppliers

This compound is commercially available from a number of chemical suppliers catering to the research and development community. These include:

-

Sigma-Aldrich

-

Tokyo Chemical Industry (TCI)

-

Chem-Impex

-

Lab Pro Inc.

Conclusion

This compound is a valuable and versatile building block for the development of novel therapeutic agents and chemical probes. Its utility as a ligand in metal complexes with potent anticancer and antiprotozoal activities is well-documented. Future research in this area will likely focus on the synthesis of new derivatives with improved selectivity and reduced toxicity, as well as a more detailed elucidation of their mechanisms of action and the specific cellular signaling pathways they modulate. This in-depth understanding will be crucial for the rational design of the next generation of phenanthroline-based drugs.

References

- 1. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. collaborate.princeton.edu [collaborate.princeton.edu]

- 3. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclo ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06269A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Evaluation of the Cytotoxic Activity of Water-Soluble Cationic Organometallic Complexes of the Type [Pt(η1-C2H4OMe)(L)(Phen)]+ (L = NH3, DMSO; Phen = 1,10-Phenanthroline) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchemlett.com [jchemlett.com]

- 13. Spectroscopic and molecular modeling studies of binding interaction between the new complex of yttrium and 1,10-phenanthroline derivatives with DNA and BSA - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4,7-Dibromo-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,7-Dibromo-1,10-phenanthroline, a key building block in coordination chemistry and materials science. Due to the limited availability of published spectral data for this specific compound, this guide presents representative data from closely related analogs, 3,8-Dibromo-1,10-phenanthroline and 4,7-Dichloro-1,10-phenanthroline, to illustrate the expected spectroscopic features. This information is intended to serve as a valuable reference for researchers working with this and similar compounds.

Quantitative Spectral Data

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, based on available data for its analogs.

Table 1: Representative ¹H NMR Spectral Data

No complete, high-resolution ¹H NMR spectrum for this compound is publicly available. The expected spectrum would show peaks in the aromatic region, typically between 7.5 and 9.5 ppm. The symmetry of the 4,7-disubstituted pattern would lead to a simplified spectrum compared to the parent 1,10-phenanthroline.

Table 2: Representative ¹³C NMR Spectral Data for Dibromo-1,10-phenanthroline Isomers

| Carbon Atom | Expected Chemical Shift (δ) for this compound (ppm) | Representative Chemical Shift (δ) for 3,8-Dibromo-1,10-phenanthroline (ppm) | Representative Chemical Shift (δ) for 4,7-Dichloro-1,10-phenanthroline (ppm) |

| C-2, C-9 | ~152 | 151.0 | 152.1 |

| C-3, C-8 | ~127 | 138.0 | 126.3 |

| C-4, C-7 | ~135 (C-Br) | 123.5 | 144.5 (C-Cl) |

| C-5, C-6 | ~125 | 128.5 | 123.8 |

| C-4a, C-6a | ~146 | 145.5 | 146.7 |

| C-10a, C-10b | ~129 | 129.0 | 129.5 |

Note: The chemical shifts for this compound are estimations and will be influenced by the strong electron-withdrawing effect of the bromine atoms.

Table 3: Representative FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment (for Phenanthroline Core) |

| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |

| 1620-1580 | Medium | C=C and C=N stretching |

| 1500-1400 | Medium-Strong | Aromatic ring vibrations |

| 850-700 | Strong | C-H out-of-plane bending |

| Below 700 | Medium-Strong | C-Br stretching |

Table 4: Representative Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 336, 338, 340 | Variable | [M]+, [M+2]+, [M+4]+ (Molecular ion cluster due to two Br isotopes) |

| 257, 259 | Variable | [M-Br]+ |

| 178 | Variable | [M-2Br]+ |

The mass spectrum of a compound containing two bromine atoms will exhibit a characteristic isotopic pattern for the molecular ion, with peaks at M, M+2, and M+4 in a ratio of approximately 1:2:1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Methodology:

-

Sample Preparation: A solid sample of the phenanthroline derivative (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the aromatic region (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

The relaxation delay is set to an appropriate value (e.g., 1-2 seconds).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms.

-

The spectral width is set to cover the expected range for aromatic carbons (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The relaxation delay is adjusted as needed (e.g., 2-5 seconds).

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Acquisition: The mass spectrum is scanned over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine is a key diagnostic feature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,7-Dibromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 4,7-Dibromo-1,10-phenanthroline. This heterocyclic compound is of significant interest in coordination chemistry, materials science, and drug discovery due to its versatile role as a bidentate ligand. This document compiles available spectroscopic data, computational structural parameters, and a representative synthesis protocol to serve as a valuable resource for researchers.

Molecular Structure and Conformation

This compound is a derivative of 1,10-phenanthroline, a rigid tricyclic heteroaromatic system. The introduction of bromine atoms at the 4 and 7 positions significantly influences its electronic properties and potential for further functionalization.

Below is a diagram illustrating the molecular structure of this compound with standardized atom numbering.

Caption: Molecular structure of this compound.

Computed Geometric Parameters

The following table summarizes the computed geometric parameters for this compound, providing insights into its bond lengths, bond angles, and overall conformation. These values are derived from computational chemistry models.[1]

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.38 - 1.42 |

| C-N (aromatic) | ~1.33 - 1.37 |

| C-Br | ~1.89 |

| **Bond Angles (°) ** | |

| C-C-C (in ring) | ~118 - 122 |

| C-N-C (in ring) | ~117 |

| C-C-Br | ~120 |

| Dihedral Angles (°) | |

| Ring System | Expected to be nearly planar (~0°) |

Physicochemical and Spectroscopic Data

The physicochemical and spectroscopic properties of this compound are crucial for its characterization and application.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Br₂N₂ | [1] |

| Molecular Weight | 338.00 g/mol | [1] |

| Appearance | White to yellow powder/crystal | [2] |

| Melting Point | 236 °C | [2] |

| pKa | 3.29 ± 0.10 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data Summary

| Technique | Data | Reference |

| ¹H NMR | Spectra available, specific shifts depend on solvent. | [3][4] |

| ¹³C NMR | Spectra available, specific shifts depend on solvent. | [3] |

| Infrared (IR) | Characteristic peaks for aromatic C-H, C=C, and C=N stretching. | [3] |

| Mass Spectrometry (MS) | m/z corresponding to the molecular ion and fragmentation patterns. | [3] |

Experimental Protocols

Representative Synthesis of this compound

While multiple routes to brominated phenanthrolines exist, a common approach involves the direct bromination of 1,10-phenanthroline or the synthesis from brominated precursors. A general one-step synthesis method is outlined below, adapted from patent literature. This should be regarded as a representative protocol and may require optimization.

Caption: A generalized workflow for the synthesis of phenanthroline derivatives.

Materials:

-

o-Phenylenediamine

-

Phenylpropenyl ketone (or a suitable precursor for the dibromo-derivative)

-

Concentrated Hydrochloric Acid

-

Acetic Acid

-

Ammonia solution

-

Organic solvent for extraction (e.g., Dichloromethane)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve o-phenylenediamine in concentrated hydrochloric acid with stirring.

-

Addition of Ketone: Slowly add the phenylpropenyl ketone derivative to the solution at a controlled temperature (e.g., 70-85°C).

-

Reflux: After the addition is complete, add acetic acid and reflux the mixture for several hours (e.g., 2-8 hours) at an elevated temperature (e.g., 90-100°C).

-

Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Quench the reaction by the slow addition of ice and then neutralize with an ammonia solution to a basic pH.

-

Extraction: Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure this compound.

Note: This is a generalized procedure and the specific stoichiometry, reaction times, and temperatures should be optimized based on the specific starting materials and desired scale.

Applications in Research and Development

This compound serves as a crucial building block in several areas of chemical research:

-

Coordination Chemistry: It acts as a bidentate ligand, forming stable complexes with a wide range of metal ions. The bromine atoms can be further functionalized via cross-coupling reactions to introduce other organic moieties, thereby tuning the electronic and steric properties of the resulting ligands and their metal complexes.[2]

-

Materials Science: The rigid, planar structure and electron-accepting properties of the this compound core make it a candidate for incorporation into organic light-emitting diodes (OLEDs), sensors, and other electronic materials.

-

Drug Development: Phenanthroline derivatives have been investigated for their potential as anticancer, antiviral, and antiparasitic agents. The ability to functionalize the 4 and 7 positions allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has summarized the key structural, conformational, and spectroscopic features of this compound. While a definitive crystal structure remains to be reported in the public domain, computational data provides a solid foundation for understanding its molecular geometry. The provided synthetic protocol offers a starting point for its preparation. The versatile nature of this compound, stemming from its rigid core and functionalizable bromine atoms, ensures its continued importance in diverse fields of chemical research and development.

References

solubility profile of 4,7-Dibromo-1,10-phenanthroline in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,7-Dibromo-1,10-phenanthroline. While specific quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this document offers a detailed experimental protocol for determining these values, alongside a summary of its known physicochemical properties.

Core Compound Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key data points for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Br₂N₂ | [1] |

| Molecular Weight | 338.00 g/mol | [2] |

| Melting Point | 236 °C | [3] |

| Boiling Point (Predicted) | 466.6 ± 40.0 °C | [3] |

| Density (Predicted) | 1.915 ± 0.06 g/cm³ | [3] |

| Appearance | White to Yellow powder/crystal | [3] |

| pKa (Predicted) | 3.29 ± 0.10 | [3] |

| CAS Number | 156492-30-7 | [4] |

Qualitative Solubility Assessment

While quantitative data is scarce, the presence of bromine atoms on the phenanthroline backbone is known to influence its reactivity and can affect its solubility and stability in different solvents.[4] Generally, phenanthroline and its derivatives are more soluble in organic solvents than in water. The introduction of substituents can modify these solubility characteristics.[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is a composite of established methods for organic compound solubility testing.[6][7][8]

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity >98%)

-

A selection of organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile, Methanol, Ethanol)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions (Equilibrium Method):

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A consistent concentration over time indicates equilibrium.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC or UV-Vis Spectroscopy):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using either HPLC or a UV-Vis spectrophotometer to generate a calibration curve of absorbance/peak area versus concentration.

-

Sample Analysis: Analyze the diluted sample solutions under the same conditions as the standards.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

-

Solubility Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

References

- 1. This compound (CAS No. 156492-30-7) | UK Supplier [samaterials.co.uk]

- 2. This compound | C12H6Br2N2 | CID 11393583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,10-Phenanthroline, 4,7-dibroMo- CAS#: 156492-30-7 [chemicalbook.com]

- 4. CAS 156492-30-7: 1,10-Phenanthroline, 4,7-dibromo- [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. pharmajournal.net [pharmajournal.net]

In-Depth Technical Guide: Thermal Stability and Decomposition of 4,7-Dibromo-1,10-phenanthroline

Introduction

4,7-Dibromo-1,10-phenanthroline is a halogenated derivative of 1,10-phenanthroline, a well-known chelating agent in coordination chemistry. Its applications span from a ligand in the synthesis of metal complexes with unique photophysical and catalytic properties to a building block in the creation of advanced materials. The thermal stability of this compound is a critical parameter for its synthesis, purification, storage, and application, particularly in processes that involve elevated temperatures. This guide provides an in-depth analysis of the expected thermal behavior of this compound, including its stability and decomposition profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₂H₆Br₂N₂ |

| Molecular Weight | 338.00 g/mol |

| Appearance | White to yellow crystalline powder |

| Melting Point | 236 °C |

Thermal Analysis Data (Hypothetical)

The following table summarizes hypothetical data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound, based on typical behavior for such compounds.

| Parameter | Value | Technique |

| Melting Point (Tₘ) | 236 °C | DSC |

| Onset Decomposition Temperature (Tₒ) | ~ 250 - 300 °C | TGA |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~ 350 - 400 °C | TGA/DTG |

| Final Decomposition Temperature (Tբ) | > 500 °C | TGA |

| Residual Mass at 600 °C | < 5% | TGA |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

An accurately weighed sample (typically 5-10 mg) of this compound is placed in a ceramic or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The first derivative of the TGA curve (DTG curve) is plotted to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point (e.g., from 25 °C to 250 °C).

-

The analysis is performed under an inert nitrogen atmosphere.

-

The difference in heat flow to the sample and the reference is recorded as a function of temperature. The melting point is determined from the onset of the endothermic peak, and the enthalpy of fusion is calculated from the area of the peak.

Visualizations

Caption: General workflow for the thermal analysis of this compound.

Caption: Plausible decomposition pathway for this compound.

Discussion of Thermal Stability and Decomposition

Based on its chemical structure, this compound is expected to be a thermally stable crystalline solid up to its melting point of 236 °C. The thermal stability is attributed to the rigid, aromatic phenanthroline core.

Decomposition is anticipated to commence at temperatures above its melting point, likely in the range of 250-300 °C. The primary decomposition pathway is expected to involve the cleavage of the C-Br bonds, which are the weakest bonds in the molecule. This homolytic cleavage would generate phenanthroline-based radicals and bromine radicals.

The subsequent decomposition would likely involve the fragmentation of the phenanthroline ring system. This process would lead to the formation of smaller, volatile products. Given the presence of nitrogen, the evolution of gases such as hydrogen cyanide (HCN) is possible. The bromine radicals can abstract hydrogen atoms to form hydrogen bromide (HBr). The carbon framework would fragment into smaller hydrocarbons. At higher temperatures, these organic fragments would continue to break down, ultimately leading to the formation of a small amount of carbonaceous char residue.

The decomposition process is likely to be complex, involving multiple, overlapping steps, which would be reflected as a broad decomposition range in the TGA curve.

Conclusion

This compound is a thermally stable compound with a high melting point. Its decomposition is predicted to initiate with the scission of the carbon-bromine bonds, followed by the breakdown of the heterocyclic aromatic core. A comprehensive thermal analysis using TGA and DSC is essential to precisely determine its thermal stability limits and decomposition kinetics. Such data is invaluable for optimizing its use in high-temperature applications and for ensuring safe handling and storage. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be beneficial for identifying the evolved gaseous products and elucidating the precise decomposition mechanism.

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1,10-Phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on the 1,10-phenanthroline core, a crucial scaffold in coordination chemistry and drug development. This document details key experimental protocols, summarizes quantitative data, and explores the underlying principles of reactivity and regioselectivity that govern these transformations.

Introduction to the Reactivity of 1,10-Phenanthroline

1,10-Phenanthroline is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This inherent electronic nature deactivates the aromatic rings towards electrophilic attack compared to benzene. The nitrogen atoms also possess lone pairs that can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring system and complicating the reaction outcomes. Consequently, forcing conditions are often required to achieve electrophilic substitution.

The regioselectivity of these reactions is governed by a combination of electronic and steric factors. The positions on the 1,10-phenanthroline ring are not all equivalent, leading to preferential substitution at specific sites.

Key Electrophilic Aromatic Substitution Reactions

This section details the primary EAS reactions performed on 1,10-phenanthroline, including nitration, halogenation, and sulfonation. Due to the deactivated nature of the ring, Friedel-Crafts reactions are generally not successful.

Nitration

Nitration is one of the most well-studied electrophilic aromatic substitution reactions on 1,10-phenanthroline. The reaction typically proceeds with a mixture of fuming nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol: Synthesis of 5-Nitro-1,10-phenanthroline

A standard procedure for the nitration of 1,10-phenanthroline is as follows:

-

Reagents:

-

1,10-Phenanthroline

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-

Dissolve 1,10-phenanthroline in concentrated sulfuric acid.

-

Heat the mixture to a specific temperature (e.g., 160-170 °C).

-

Add fuming nitric acid dropwise to the heated solution while maintaining the temperature.

-

After the addition is complete, continue stirring the reaction mixture at the elevated temperature for a set period (e.g., 2-4 hours).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Quantitative Data:

| Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Nitro-1,10-phenanthroline | 1,10-phenanthroline, fuming HNO₃, conc. H₂SO₄ | 160-170 | 2-4 | 90-95 | [1] |

Regioselectivity: The primary product of the mononitration of 1,10-phenanthroline is the 5-nitro derivative. This preference can be attributed to the electronic deactivation of the positions ortho and para to the nitrogen atoms (positions 2, 4, 7, and 9) and the relative activation of the 5- and 6-positions, which are meta to the nitrogens.

dot

References

The Influence of Bromination on the Electronic Landscape of Phenanthroline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bromine atoms onto the phenanthroline scaffold offers a powerful tool for tuning the electronic properties of these versatile heterocyclic compounds. This targeted modification can significantly impact key parameters such as frontier molecular orbital energies (HOMO and LUMO), band gaps, and charge carrier mobilities, making brominated phenanthroline derivatives highly attractive for a range of applications, from organic electronics to medicinal chemistry. This technical guide provides an in-depth exploration of the electronic properties of these materials, detailing their synthesis, characterization, and potential applications.

Core Electronic Properties: A Quantitative Overview

The introduction of bromine, an electronegative halogen, generally leads to a lowering of both the HOMO and LUMO energy levels of the phenanthroline core through inductive effects. The position and number of bromine substituents play a crucial role in the extent of this modulation, allowing for fine-tuning of the material's electronic characteristics.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Electron Mobility (cm²/Vs) | Hole Mobility (cm²/Vs) |

| 3-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline | -6.5 | -3.0 | 3.5 | 5.2 x 10⁻⁶ - 5.8 x 10⁻⁵ | Not Reported |

| 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) | - | - | - | 1.1 x 10⁻³ | - |

| Phenanthroline Derivative 1 (Theoretical) | - | - | - | 21.13 | Not Reported |

| Phenanthroline Derivative 2 (Theoretical) | - | - | - | 18.00 | Not Reported |

Note: The data presented is a compilation from various sources and may be derived from both experimental and theoretical studies. Direct comparison between different studies should be made with caution.

Key Experimental Protocols

The synthesis and characterization of brominated phenanthroline derivatives involve a series of well-established and more recent chemical procedures, followed by rigorous analysis of their electronic properties.

Synthesis of Brominated Phenanthroline Derivatives

1. Synthesis of 3,8-Dibromo-1,10-phenanthroline:

A novel and efficient method for the synthesis of 3,8-dibromo-1,10-phenanthroline involves the use of sulfur dichloride (SCl₂) as a catalyst.[1]

-

Materials: 1,10-phenanthroline monohydrate, sulfur dichloride (SCl₂), pyridine, 1-chlorobutane, bromine.

-

Procedure:

-

Dissolve 1,10-phenanthroline monohydrate in 1-chlorobutane under an inert atmosphere.

-

Add sulfur dichloride, pyridine, and bromine to the solution.

-

Reflux the reaction mixture for a specified period.

-

After cooling, the product is precipitated, collected by filtration, and purified by column chromatography.

-

This method offers a simpler and more efficient alternative to the traditional multi-step Skraup synthesis.[1]

2. Synthesis of 5-Bromo-1,10-phenanthroline:

This synthesis is sensitive to reaction conditions, including the amount of bromine, temperature, and reaction time.[2]

-

Materials: 1,10-phenanthroline, oleum (15%), bromine.

-

Procedure:

-

Place 1,10-phenanthroline in a heavy-walled glass reaction tube.

-

Add oleum and bromine at low temperature (ice bath).

-

Slowly raise the temperature of the reaction mixture and maintain for an extended period (e.g., 23 hours at 135 °C).[2]

-

After cooling, pour the mixture over ice and neutralize with ammonium hydroxide.

-

Extract the product with chloroform and purify by recrystallization.

-

3. Synthesis of 5,6-Dibromo-1,10-phenanthroline:

This procedure involves the direct bromination of 1,10-phenanthroline in the presence of oleum.[3]

-

Materials: 1,10-phenanthroline monohydrate, oleum (30%), bromine.

-

Procedure:

-

In a two-neck flask, cool a mixture of 1,10-phenanthroline monohydrate and oleum in an ice bath.

-

Slowly add bromine to the mixture.

-

Stir the reaction at an elevated temperature (e.g., 150°C) for an extended period (e.g., 72 hours).[3]

-

Neutralize the reaction mixture with aqueous potassium hydroxide to precipitate the product.

-

Purify the crude product by column chromatography and recrystallization.

-

Characterization of Electronic Properties

1. Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination:

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

-

Experimental Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire). The measurements are carried out in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Procedure:

-

Dissolve the brominated phenanthroline derivative in the electrolyte solution.

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon).

-

Apply a linearly varying potential to the working electrode and record the resulting current.

-

The onset potentials of the first oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively, often referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).

-

2. Time-of-Flight (TOF) for Charge Carrier Mobility Measurement:

The Time-of-Flight technique is a direct method for measuring the drift mobility of charge carriers in a material.

-

Experimental Setup: A thin film of the organic semiconductor is sandwiched between two electrodes. One of the electrodes is transparent or semi-transparent to allow for photoexcitation. A voltage is applied across the sample, and a short pulse of light is used to generate charge carriers near the transparent electrode.

-

Procedure:

-

Fabricate a thin film of the brominated phenanthroline derivative on a substrate with a bottom electrode.

-

Deposit a top electrode to complete the sandwich structure.

-

Apply a constant voltage across the device.

-

A short laser pulse generates a sheet of charge carriers (electrons or holes).

-

The drift of these carriers across the film under the applied electric field induces a transient photocurrent.

-

The transit time (τ) is determined from the photocurrent transient.

-

The charge carrier mobility (μ) is then calculated using the formula: μ = d² / (V * τ), where d is the film thickness and V is the applied voltage.

-

Visualizing Concepts and Workflows

To better illustrate the key aspects of working with brominated phenanthroline derivatives, the following diagrams provide a visual representation of their structure, synthesis, and application.

Caption: General molecular structure of brominated phenanthrolines.

Caption: Experimental workflow for brominated phenanthrolines.

Caption: OLED architecture with a brominated phenanthroline derivative.

Conclusion

The targeted bromination of the 1,10-phenanthroline core provides a versatile and effective strategy for modulating the electronic properties of these important heterocyclic compounds. By carefully selecting the position and degree of bromination, researchers can fine-tune HOMO/LUMO energy levels and influence charge transport characteristics. This level of control opens up exciting possibilities for the design of novel materials for advanced applications in organic electronics, sensing, and beyond. The detailed experimental protocols and compiled electronic property data in this guide serve as a valuable resource for scientists and engineers working to unlock the full potential of brominated phenanthroline derivatives.

References

Technical Guide on the Safe Handling of 4,7-Dibromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dibromo-1,10-phenanthroline is a bidentate ligand utilized in coordination chemistry, particularly in the synthesis of metal complexes for applications in catalysis, luminescent materials, and as biological probes. Its chemical structure, featuring bromine substitutions on the phenanthroline backbone, imparts specific electronic and steric properties that are valuable in research and development. However, these structural features also necessitate careful handling to mitigate potential health and environmental risks. This guide provides an in-depth overview of the known safety precautions and handling procedures for this compound.

Hazard Identification and Classification

While a specific GHS classification for this compound is not widely published, the parent compound, 1,10-phenanthroline, is classified as follows. It is prudent to handle the dibromo-derivative with at least the same level of caution.

Based on 1,10-Phenanthroline:

-

Acute Oral Toxicity: Category 3 (Toxic if swallowed).[1][2][3]

-

Hazardous to the Aquatic Environment, Acute Hazard: Category 1 (Very toxic to aquatic life).[1]

-

Hazardous to the Aquatic Environment, Long-Term Hazard: Category 1 (Very toxic to aquatic life with long lasting effects).[1]

Potential Hazards of this compound:

-

Ingestion: May be toxic if swallowed.

-

Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Eye Contact: May cause eye irritation.[1]

Physical and Chemical Properties

A compilation of available quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Br₂N₂ | [4][5][6] |

| Molecular Weight | 338.00 g/mol | [4][5][6] |

| Appearance | White to yellow to green crystal/powder. | [6] |

| Melting Point | 236 °C | [5][6] |

| Boiling Point | 466.6 ± 40.0 °C (Predicted) | [5] |

| Density | 1.915 ± 0.06 g/cm³ (Predicted) | [5] |

| Purity | ≥ 98% (HPLC) | [6] |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating and inhaling dust.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Use non-sparking tools.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.

-

Store away from strong oxidizing agents and strong acids.[2]

-

Some sources recommend storing under an inert gas (nitrogen or argon) at 2-8°C.[5]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

| Exposure Control | Recommendation |

| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure. |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. |

Personal Protective Equipment (PPE) Selection Guide

Caption: PPE selection workflow for handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[1][2] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[7] |

Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and proper cleanup.

Spill Response Workflow

Caption: Spill response workflow for this compound.

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

-

Reactivity: Generally stable under normal conditions.

-

Conditions to Avoid: Incompatible products, excess heat, and exposure to moisture.[2] Avoid dust formation.[2]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[2]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).

Toxicological and Ecological Information

Toxicological Information (based on 1,10-phenanthroline):

| Metric | Value | Species |

| LD50 Oral | 132 mg/kg | Rat |

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP.

Ecological Information (based on 1,10-phenanthroline):

-

This substance is very toxic to aquatic life with long-lasting effects.[1]

-

Do not allow the product to enter drains or waterways.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Dispose of contents/container to an approved waste disposal plant.[1][2]

-

Do not mix with other waste.

-

Handle uncleaned containers as you would the product itself.

Experimental Protocols

No specific experimental protocols for the safe handling of this compound were found in the search results. However, standard laboratory procedures for handling toxic, solid chemicals should be strictly followed. This includes:

-

Weighing: Always weigh the solid material inside a chemical fume hood or a balance enclosure to prevent the dispersion of dust.

-

Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the process is conducted in a fume hood.

-

Reactions: Set up reactions involving this compound within a fume hood. Monitor the reaction for any signs of incompatibility or hazardous by-product formation.

Researchers should develop a detailed, experiment-specific protocol that incorporates the safety information from this guide and the supplier's SDS before commencing any work.

References

- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 2. fishersci.com [fishersci.com]

- 3. 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. This compound | C12H6Br2N2 | CID 11393583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,10-Phenanthroline, 4,7-dibroMo- CAS#: 156492-30-7 [m.chemicalbook.com]

- 6. labproinc.com [labproinc.com]

- 7. 1,10-Phenanthroline, 4,7-dibroMo- - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Metal Complexes Utilizing 4,7-Dibromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of metal complexes incorporating the versatile ligand, 4,7-Dibromo-1,10-phenanthroline. This document is intended to serve as a practical resource for researchers in academia and industry, particularly those engaged in the fields of medicinal inorganic chemistry, drug discovery, and materials science.

Introduction

This compound is a heterocyclic organic compound that serves as a robust bidentate ligand in coordination chemistry. The presence of bromine atoms at the 4 and 7 positions enhances its electron-accepting properties, making it an excellent building block for the synthesis of stable and reactive transition metal complexes. These complexes, particularly with metals like ruthenium and copper, have garnered significant interest due to their potential applications in catalysis, photochemistry, and as therapeutic agents.

In the realm of drug development, metal complexes of 1,10-phenanthroline and its derivatives have shown promise as anticancer and antimicrobial agents. Their mechanisms of action are often multifaceted, involving DNA interaction, generation of reactive oxygen species (ROS), and induction of apoptosis. This guide will provide detailed protocols for the synthesis of representative ruthenium(II) and copper(II) complexes and for the assessment of their biological activities.

Data Presentation: Quantitative Analysis of Anticancer Activity

The cytotoxic efficacy of metal complexes is a critical parameter in drug development. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological or biochemical function. The following table summarizes the IC₅₀ values for a series of copper(II) hydrazylpyridine salicylaldehyde and 1,10-phenanthroline complexes against cisplatin-resistant human lung cancer cells (A549cis), demonstrating their superior anticancer activity compared to the clinically used drug, cisplatin.

| Compound ID | Complex | IC₅₀ (µM) on A549cis Cells |

| Cugdupt1 | [Cu(L1a)(phen)] | 0.5 |

| Cugdupt2 | [Cu(L2a)(phen)]·(CH₃CN) | 30.5 |

| Cugdupt3 | [Cu(L3a)(phen)] | 15.6 |

| Cugdupt4 | [Cu(L4a)(phen)]·(CH₃CN) | 10.2 |

| Cugdupt5 | [Cu(L5a)(phen)] | 8.5 |

| Cugdupt6 | [Cu(L6a)(phen)] | 20.3 |

| Cugdupt7 | [Cu(L7a)(phen)] | 18.9 |

| Cugdupt8 | [Cu(L8a)(phen)] | 1.2 |

| Cugdupt9 | [Cu(L9a)(phen)]·0.5(H₂O) | 25.4 |

| Cisplatin | - | 61.5 ± 1.0 |

| Data sourced from a study on hydrazylpyridine salicylaldehyde-copper(II)-1,10-phenanthroline complexes.[1] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative ruthenium(II) complex and for key biological assays to evaluate the anticancer properties of the synthesized metal complexes.

Protocol 1: Synthesis of a Ruthenium(II) Complex with this compound

This protocol is adapted from the synthesis of similar ruthenium(II) polypyridyl complexes.[2]

Objective: To synthesize --INVALID-LINK--₂, where bpy is 2,2'-bipyridine and 4,7-dibromo-phen is this compound.

Materials:

-

cis-[Ru(bpy)₂Cl₂]·2H₂O

-

This compound

-

Ethanol

-

Water

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Round-bottom flask

-

Reflux condenser

-

Stirring hotplate

-

Filtration apparatus

-

Beakers

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve 100 mg (0.192 mmol) of cis-[Ru(bpy)₂Cl₂]·2H₂O and 65 mg (0.192 mmol) of this compound in a mixture of 20 mL of ethanol and 5 mL of water.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The color of the solution should change from deep violet to reddish-orange.

-

Monitor the reaction by thin-layer chromatography (TLC) to ensure the consumption of the starting materials.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solution to remove any insoluble impurities.

-

To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) dropwise until no further precipitation is observed.

-